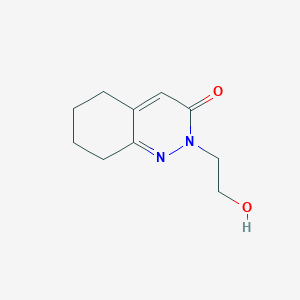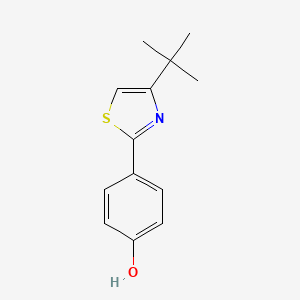![molecular formula C22H21NO3S B2493333 (E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide CAS No. 1089581-65-6](/img/structure/B2493333.png)
(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of E-arylethenesulfonamides, similar in structure to the compound , can be efficiently achieved from 1-hydroxy-1-arylalkanes through a straightforward, one-pot procedure. This method, notable for its simplicity and the ready availability of starting materials, underscores the compound's accessibility for further research and application in both chemical and pharmaceutical fields (Aramini et al., 2003).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been elucidated through various methods, including X-ray crystallography. These studies reveal intricate details of molecular conformations and intermolecular interactions, essential for understanding the compound's chemical behavior and potential for forming stable crystalline structures (Borges et al., 2014).
Chemical Reactions and Properties
E-arylethenesulfonamides undergo diverse chemical reactions, leading to various derivatives with potential biological activity. Their reactivity under different conditions highlights the compound's versatility and its potential as a scaffold for developing new chemical entities (Röver et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of related sulfonamide compounds have been studied. These properties are crucial for the compound's application in material science and pharmaceutical formulations, affecting its behavior in biological systems and technological applications (Jia et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of E-arylethenesulfonamides have been explored through synthetic pathways and mechanistic studies. These insights contribute to a deeper understanding of the compound's potential interactions and transformations in various chemical environments (Wakui et al., 2004).
properties
IUPAC Name |
(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c24-27(25,16-15-19-9-3-1-4-10-19)23-17-20-11-7-8-12-21(20)18-26-22-13-5-2-6-14-22/h1-16,23H,17-18H2/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXJNPKPBRRHAT-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
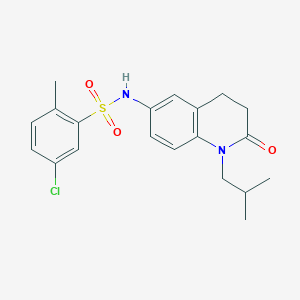
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)
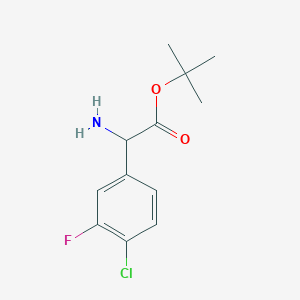
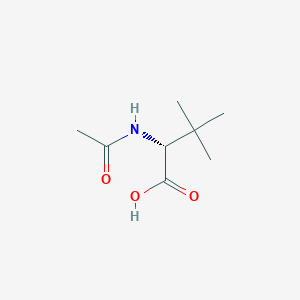
![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)


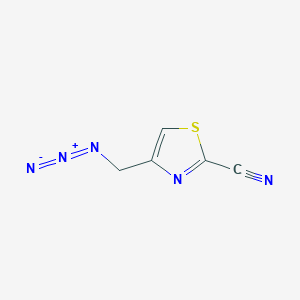

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)
